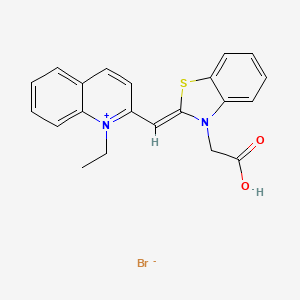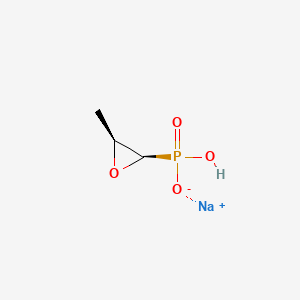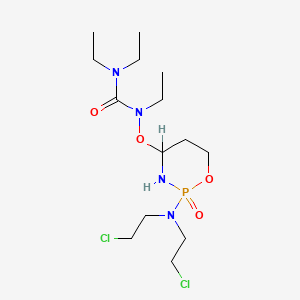
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N,N',N'-triethyl-, P-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N,N’,N’-triethyl-, P-oxide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a urea moiety linked to a tetrahydro-2H-1,3,2-oxazaphosphorin ring, making it a subject of interest in chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N,N’,N’-triethyl-, P-oxide involves multiple stepsThe final step involves the attachment of the urea moiety and the triethyl groups under controlled conditions to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions, including temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity. The process is typically carried out in a multi-step reactor system, with each step optimized for maximum efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N,N’,N’-triethyl-, P-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool for researchers .
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful for studying cellular processes and pathways .
Medicine
In medicine, Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N,N’,N’-triethyl-, P-oxide is investigated for its potential therapeutic applications. Its unique chemical properties make it a candidate for drug development and other medical applications .
Industry
In the industrial sector, this compound is used in the production of various specialty chemicals. Its reactivity and stability make it suitable for use in manufacturing processes .
Mecanismo De Acción
The mechanism of action of Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N,N’,N’-triethyl-, P-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N-(4-methoxyphenyl)-, P-oxide
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-(4-bromophenyl)-N-hydroxy-, P-oxide
Uniqueness
Compared to similar compounds, Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N,N’,N’-triethyl-, P-oxide stands out due to its unique combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
81733-17-7 |
|---|---|
Fórmula molecular |
C14H29Cl2N4O4P |
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
1-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]oxy]-1,3,3-triethylurea |
InChI |
InChI=1S/C14H29Cl2N4O4P/c1-4-18(5-2)14(21)20(6-3)24-13-7-12-23-25(22,17-13)19(10-8-15)11-9-16/h13H,4-12H2,1-3H3,(H,17,22) |
Clave InChI |
CAOWMACJQJMVRK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)N(CC)OC1CCOP(=O)(N1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



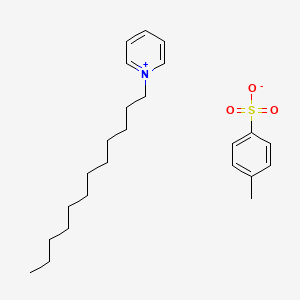

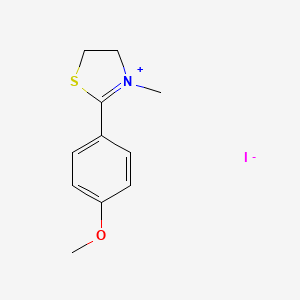

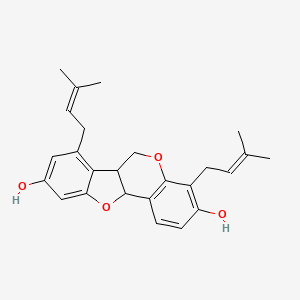
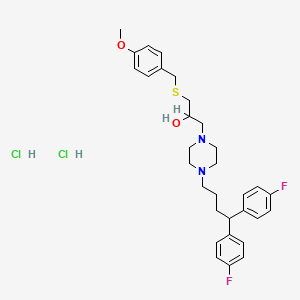
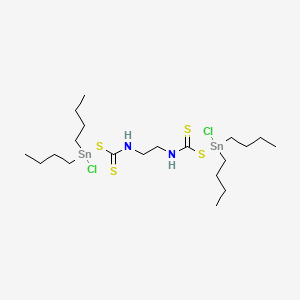
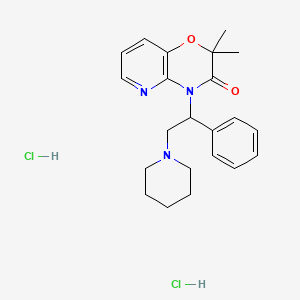

![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)
